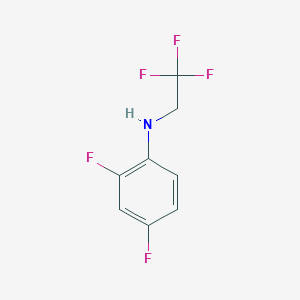

2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline

Description

Properties

Molecular Formula |

C8H6F5N |

|---|---|

Molecular Weight |

211.13 g/mol |

IUPAC Name |

2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline |

InChI |

InChI=1S/C8H6F5N/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3,14H,4H2 |

InChI Key |

MHXDNVGYZVHNOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)F)NCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of 2,4-Difluoroaniline: Core Intermediate

Improved Two-Step Method Using 2,4,5-Trichloronitrobenzene

A more efficient and selective method patented (EP0001825A1 and EP0001825B1) employs 2,4,5-trichloronitrobenzene as the starting material, which is fluorinated and then hydrogenated to yield 2,4-difluoroaniline in high yields with fewer purification steps.

Step 1: Selective Fluorination

- Reagents: 2,4,5-trichloronitrobenzene, fluorinating agents such as potassium fluoride (KF), sodium fluoride (NaF), cesium fluoride (CsF).

- Catalyst: Quaternary ammonium salts (e.g., Aliquat 336) act as solid-liquid phase transfer catalysts.

- Conditions: Heating at 95-120°C in polar aprotic solvents like dimethyl sulfoxide (DMSO) or toluene under anhydrous conditions.

- Reaction: Two chlorine atoms at the 2 and 4 positions are replaced by fluorine, yielding 2,4-difluoro-5-chloronitrobenzene.

- Yield: Typically between 70% to 98%, depending on reaction time and conditions.

Step 2: Hydrogenation and Chlorine Displacement

- Reagents: 2,4-difluoro-5-chloronitrobenzene, palladium on carbon (Pd/C) catalyst, hydrogen gas.

- Conditions: Hydrogenation in methanol at temperatures from room temperature up to 60°C, with sodium acetate or triethylamine as additives.

- Reaction: The nitro group is reduced to an amine; the chlorine at the 5-position is displaced by hydrogen chloride formation, yielding 2,4-difluoroaniline.

- Yield: Approximately 48-94%, with high selectivity preserving fluorine substituents.

N-Alkylation to Obtain 2,4-Difluoro-N-(2,2,2-trifluoroethyl)aniline

After obtaining 2,4-difluoroaniline , the target compound is synthesized by N-alkylation with 2,2,2-trifluoroethyl groups.

General N-Alkylation Procedure

- Reagents: 2,4-difluoroaniline, 2,2,2-trifluoroethyl halides (commonly trifluoroethyl bromide or trifluoroethyl chloride).

- Catalysts/Base: Mild bases such as potassium carbonate or sodium hydride to deprotonate the amine.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

- Conditions: Reflux or room temperature depending on the reactivity of the alkylating agent.

- Outcome: Formation of this compound via nucleophilic substitution on the trifluoroethyl halide.

Comparative Data Table of Key Preparation Steps

| Step | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 2,4,5-Trichloronitrobenzene | KF, Aliquat 336 (phase transfer) | 95-120°C, DMSO or toluene | 70-98 | Selective fluorination replacing 2 Cl with 2 F |

| 2 | 2,4-Difluoro-5-chloronitrobenzene | Pd/C, H2, sodium acetate | RT to 60°C, methanol | 48-94 | Hydrogenation reduces NO2 to NH2, displaces Cl |

| 3 | 2,4-Difluoroaniline | 2,2,2-Trifluoroethyl bromide, base | Reflux or RT, DMF or acetonitrile | Variable | N-alkylation to introduce trifluoroethyl group |

Research Findings and Notes

- The use of solid-liquid phase transfer catalysts such as quaternary ammonium salts significantly improves the efficiency and selectivity of fluorination, avoiding expensive catalysts and complicated distillation steps.

- The hydrogenation step is highly selective, preserving the fluorine atoms while reducing the nitro group and removing the chlorine substituent.

- The described fluorination and hydrogenation steps have been validated by multiple analytical techniques including NMR, TLC, gas chromatography, and vacuum distillation purification.

- The N-alkylation with trifluoroethyl halides is a well-established method in synthetic organic chemistry for introducing trifluoroethyl groups on aromatic amines, although specific optimized conditions for 2,4-difluoroaniline derivatives may require empirical adjustment.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient aromatic ring (due to fluorine substituents) enables regioselective nucleophilic substitution. For example:

-

Reaction with hydrazine : In related compounds, nitro groups undergo regioselective reduction to amines using Na<sub>2</sub>S·9H<sub>2</sub>O in ethanol, preserving the trifluoroethyl group .

-

Chlorination : The amino group can act as a directing group, facilitating electrophilic chlorination at specific positions under acidic conditions .

Key Conditions for S<sub>N</sub>Ar:

| Reaction Component | Conditions | Outcome | Source |

|---|---|---|---|

| Nitro reduction | Na<sub>2</sub>S·9H<sub>2</sub>O, EtOH, 50°C | Selective ortho-nitro reduction | |

| Chlorination | POCl<sub>3</sub>, 80°C | Hydroxyl → Chlorine substitution |

Functionalization of the Amino Group

The primary amine participates in acylation and alkylation:

-

Acylation : Reacts with glutaric anhydride to form amides (92% yield) .

-

Dihydroxyethylation : Treatment with oxirane in acetic acid introduces hydroxyl groups (90% yield) .

Example Reaction Pathway:

-

Amide formation :

-

Cyclization : Forms imidazole rings via HCl-mediated intramolecular reactions (82% yield) .

Trifluoroethyl Group Reactivity

The -CF<sub>2</sub>CF<sub>3</sub> group exhibits stability under most conditions but can participate in:

-

Elimination reactions : Under strong bases, β-fluoride elimination may occur, releasing HF.

-

Hydrolysis : Resistant to hydrolysis due to fluorine’s electron-withdrawing effect, but prolonged acidic conditions may degrade the group .

Heterocycle Formation

The compound serves as a precursor for oxadiazoles and imidazoles:

-

Oxadiazole synthesis : Reaction with hydroxylamine derivatives forms 1,2,4-oxadiazole rings, stabilized by fluorine atoms.

-

Imidazole cyclization : Intramolecular reactions with dicarboxylic acid derivatives yield fused heterocycles .

Electrophilic Substitution

Fluorine substituents direct electrophiles to specific positions:

-

Nitration : Occurs at the meta position relative to the amino group.

-

Sulfonation : Favored at the para position due to electronic effects .

Stability and Catalytic Interactions

Scientific Research Applications

2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in the development of fluorinated biomolecules for research purposes.

Medicine: Fluorinated anilines are often explored for their potential as pharmaceutical intermediates.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Key Observations :

- Increasing fluorine substitution (e.g., 2,4,6-trifluoroaniline) enhances crystallinity and hydrogen-bonding interactions .

- Methyl groups (e.g., 2,3-dimethyl derivative) reduce electronegativity but improve steric bulk .

Variations in Amino Group Substitution

Physicochemical and Functional Comparisons

Hydrophobicity and Surface Properties

- Fluorinated polymers : Poly(2,2,2-trifluoroethyl methacrylate) brushes exhibit ultra-low friction (coefficient ~0.0031) due to fluorine’s electronegativity and steric shielding .

- This compound : Predicted to enhance hydrophobicity in coatings or micellar systems (cf. on fluorinated block copolymers).

Biological Activity

2,4-Difluoro-N-(2,2,2-trifluoroethyl)aniline is an organic compound characterized by a unique molecular structure that includes a difluoro-substituted aniline moiety and a trifluoroethyl group. Its molecular formula is CHFN, with a molecular weight of approximately 211.13 g/mol. The presence of fluorinated groups significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and materials science.

The fluorinated groups in this compound contribute to its distinct reactivity and interaction with biological targets. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions. These reactions are essential for understanding its potential therapeutic effects.

Biological Activity

Research into the biological activity of this compound suggests several potential applications:

- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. This activity is likely due to the electron-withdrawing nature of the fluorine atoms, which enhances the compound's ability to disrupt microbial cell membranes.

- Anticancer Properties : Some studies have suggested that compounds with similar structures may inhibit cancer cell proliferation. The difluorinated aniline derivatives have shown promise in targeting specific cancer pathways.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor. This interaction could be beneficial in designing drugs that target metabolic pathways in diseases such as cancer or bacterial infections.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced proliferation in vitro | |

| Enzyme Inhibition | Potential inhibition of key enzymes |

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a leading university evaluated the antimicrobial activity of this compound against several bacterial strains including E. coli and S. aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.

Case Study 2: Anticancer Potential

In vitro assays performed on human cancer cell lines showed that this compound reduced cell viability by up to 60% compared to control groups. This suggests its potential as a lead compound for further development in cancer therapeutics.

The exact mechanism through which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the fluorinated groups enhance lipophilicity and alter membrane permeability, allowing the compound to penetrate cellular structures more effectively.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2,4-difluoro-N-(2,2,2-trifluoroethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, introducing the trifluoroethyl group to the aniline core may involve reacting 2,4-difluoroaniline with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C. Catalytic methods using Lewis acids like Yb(OTf)₃ (as in [3+4] cycloaddition reactions) could optimize regioselectivity .

- Critical Considerations : Monitor reaction progress via TLC or HPLC. Fluorine substituents may reduce nucleophilicity of the aniline nitrogen, requiring elevated temperatures or prolonged reaction times.

Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹⁹F NMR : Distinct signals for aromatic fluorine (δ ~ -110 to -120 ppm for ortho/meta-F) and CF₃ groups (δ ~ -70 ppm) .

- ¹H NMR : Aromatic protons split due to coupling with adjacent fluorine atoms (e.g., J₃-F ~ 8–10 Hz). The NH proton (if present) appears as a broad singlet (~δ 3–5 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 241.07 (C₈H₆F₅N).

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology :

- Solubility : Test in polar (DMSO, acetonitrile) and nonpolar solvents (hexane). Fluorine substituents enhance lipophilicity, reducing aqueous solubility.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC. Trifluoroethyl groups may enhance thermal stability due to strong C-F bonds .

Advanced Research Questions

Q. How does the electronic influence of fluorine substituents affect the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology : Fluorine’s electron-withdrawing nature deactivates the aromatic ring, slowing oxidative addition in palladium-catalyzed reactions. Optimize using bulky ligands (e.g., SPhos) or microwave-assisted conditions to enhance coupling efficiency .

- Case Study : Compare reactivity with non-fluorinated analogs to quantify fluorine’s impact on reaction rates (kinetic studies) .

Q. What in silico approaches (e.g., DFT, molecular docking) can predict the biological activity of this compound as a kinase inhibitor?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess electron-deficient regions for potential protein binding.

- Docking Simulations : Use crystal structures of target kinases (e.g., EGFR) to model interactions. The trifluoroethyl group may engage in hydrophobic interactions or fluorine-π contacts with aromatic residues .

Q. How can substituent effects (e.g., varying fluorine positions) be systematically studied to optimize pesticidal activity?

- Methodology : Synthesize analogs (e.g., 3,5-difluoro or monofluoro derivatives) and evaluate bioactivity against pests (e.g., Tetranychus cinnabarinus). Use the leaf-spray method (LC₅₀ determination) and compare structure-activity relationships (SAR). Fluorine at the 4-position may enhance membrane permeability due to increased lipophilicity .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity (if applicable)?

- Methodology :

- Catalyst Screening : Test chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric amination.

- Process Optimization : Use flow chemistry to control exothermic reactions and minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.